Bisoxatin acetate

Übersicht

Beschreibung

Bisoxatin acetate is a stimulant laxative used primarily for the treatment of constipation and for the preparation of the colon for surgical procedures . It works by increasing peristalsis and inhibiting the absorption of water and ions in the intestine, which increases the water content of the feces and promotes bowel movements .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bisoxatinacetat kann aus Isatin synthetisiert werden. Die Synthese beinhaltet die Reaktion von Isatin mit geeigneten Reagenzien, um die gewünschte Verbindung zu bilden . Spezifische Details zu den Reaktionsbedingungen und Reagenzien, die bei der Synthese verwendet werden, sind in der Literatur nicht leicht verfügbar.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Bisoxatinacetat sind nicht gut dokumentiert. Es ist wahrscheinlich, dass die Synthese ähnlichen Wegen wie denen folgt, die in Laboreinstellungen verwendet werden, mit Optimierungen für den Maßstab und die Effizienz.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bisoxatinacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, können je nach gewünschtem Ergebnis stark variieren. Häufige Reagenzien können Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren sein.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Detaillierte Informationen über die Produkte, die aus bestimmten Reaktionen von Bisoxatinacetat gebildet werden, sind nicht leicht verfügbar.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Stimulant Laxative for Constipation

Bisoxatin acetate is predominantly utilized as a laxative to treat constipation. It operates by increasing colonic peristalsis and inhibiting fluid absorption in the intestine, thereby facilitating bowel movements. The compound is especially effective for functional constipation rather than organic colonic conditions like megacolon.

Mechanism of Action

- Increased Peristalsis : Stimulates muscle contractions in the colon.

- Fluid Secretion : Inhibits absorption of water and electrolytes, increasing stool water content.

Synthesis and Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo specific chemical modifications makes it valuable in developing drugs with targeted biological activities .

Key Characteristics for Drug Synthesis

- Chemical Stability : Facilitates complex reactions.

- Reactivity : Useful as a reagent in laboratory settings.

Research Applications

In scientific research, this compound is employed to induce diarrhea in animal models, aiding studies on gastrointestinal function and morphology. Additionally, recent studies have explored its potential repurposing as an inhibitor of SARS-CoV-2 entry into host cells, suggesting broader therapeutic implications beyond its traditional use .

Case Study: SARS-CoV-2 Inhibition

A study conducted molecular dynamics simulations to assess bisoxatin's binding affinity to the spike protein of SARS-CoV-2. The findings indicated that bisoxatin binds effectively at the S-protein–ACE2 interface, proposing its potential as a repurposable drug for COVID-19 treatment .

Safety and Environmental Impact

Research continues to evaluate the safety profile of this compound, particularly concerning its environmental impact and potential risks associated with its use. Ongoing studies aim to ensure responsible application across various fields while mitigating any adverse effects .

Wirkmechanismus

The precise mechanism of action of bisoxatin acetate is not fully understood. it is known to increase peristalsis and inhibit the absorption of water and ions in the intestine . This increases the water content of the feces and promotes bowel movements. The molecular targets and pathways involved in this process are not well-characterized .

Vergleich Mit ähnlichen Verbindungen

Phenolphthalein: Another stimulant laxative that works by increasing peristalsis.

Bisacodyl: A stimulant laxative that also increases peristalsis and inhibits water absorption in the intestine.

Comparison: Bisoxatin acetate is unique in its specific chemical structure and its particular mechanism of action, which may differ slightly from other stimulant laxatives like phenolphthalein and bisacodyl . Its effectiveness and safety profile may also vary compared to these other compounds.

Biologische Aktivität

Bisoxatin acetate, a compound primarily recognized for its laxative properties, has garnered attention in various scientific studies due to its biological activity and potential therapeutic applications. This article delves into the compound's mechanisms, properties, case studies, and research findings.

Overview of this compound

This compound (CAS Number: 14008-48-1) belongs to the class of stimulant laxatives. It is primarily utilized in research settings to induce diarrhea in animal models, allowing scientists to study intestinal function and morphology under various conditions. The compound's molecular structure features two anthrone rings linked by a methylene bridge, which is crucial for its pharmacological activity.

The primary mechanism by which this compound exerts its laxative effect involves:

- Increased Intestinal Peristalsis : this compound stimulates the smooth muscles of the intestine, enhancing peristaltic movements.

- Fluid Secretion : It interacts with chloride channels in intestinal epithelial cells, promoting fluid secretion into the intestinal lumen, which facilitates bowel movements .

The biological activity of this compound is influenced by its physical and chemical properties, summarized in the following table:

| Property | Value |

|---|---|

| State | Solid |

| Water Solubility | 0.0201 mg/mL |

| LogP (octanol-water partition) | 3.61 |

| pKa (strongest acidic) | 9.15 |

| Polar Surface Area | 78.79 Ų |

| Number of Rings | 4 |

These properties indicate moderate lipophilicity and limited solubility in water, which may affect absorption and distribution within biological systems.

1. Repurposing for SARS-CoV-2 Inhibition

A significant study identified bisoxatin as a potential repurposable drug for inhibiting the spike protein of SARS-CoV-2. Through in silico screening and molecular dynamics simulations, bisoxatin was shown to bind effectively at the S-protein–ACE2 interface, suggesting its utility in developing new therapeutic strategies against COVID-19 .

2. Adverse Effects and Safety

Research has highlighted potential adverse effects associated with bisoxatin use, particularly in gastrointestinal procedures. A study reported various adverse events linked to bowel preparations that included bisoxatin capsules, emphasizing the need for careful monitoring during clinical applications .

3. Immunological Applications

Recent studies have explored the use of this compound in food safety, particularly concerning its detection in adulterated slimming products. A novel immunochromatography method was developed using monoclonal antibodies targeting bisoxatin compounds, demonstrating effective detection capabilities .

Eigenschaften

IUPAC Name |

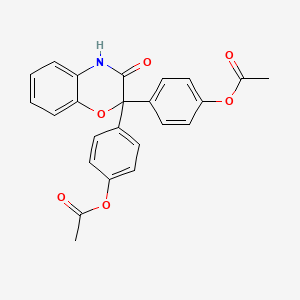

[4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBJDQBSLZREAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048839 | |

| Record name | Bisoxatin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-48-1 | |

| Record name | Bisoxatin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoxatin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoxatin acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisoxatin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOXATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W5LFS83K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Bisoxatin acetate and how does it induce its laxative effect?

A: this compound is a stimulant laxative that acts locally on the colon to increase peristalsis and reduce water absorption. [, ] While its precise mechanism isn't fully elucidated in the provided research, stimulant laxatives generally work by:

Q2: How does the use of this compound impact intestinal morphology in cases of diarrhea?

A: A study on rats comparing secretory and osmotic diarrhea, induced by this compound and lactose respectively, found that both types of diarrhea led to intestinal hypertrophy. [] This hypertrophy was proportionate to the severity of diarrhea but independent of its cause (secretory vs. osmotic). Interestingly, despite greater mucosal damage observed in osmotic diarrhea, those rats absorbed more protein and fat, suggesting that morphological changes may not directly predict intestinal function. []

Q3: Are there any known concerns regarding the use of this compound during lactation?

A: While the provided research doesn't specify concerns regarding this compound use during lactation, a review on postpartum constipation interventions mentions that this compound is not recommended for lactating women. [] This suggests potential risks or lack of safety data for this specific population. Consulting up-to-date medical guidelines and resources is crucial for informed decisions regarding medication use during lactation.

Q4: What are the limitations of the available research on this compound for postpartum constipation?

A: The research on this compound for postpartum constipation is limited by several factors: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.